molecular formula C11H20N4O B13642545 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide

Katalognummer: B13642545
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: LGZLZUNQMDQUQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with dimethyl groups and an isopropylamino group attached to a propanamide backbone. Its distinct structure makes it a subject of interest in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents to introduce the isopropylamino and propanamide groups. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with isopropylamine and a suitable acylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Industrial methods might also incorporate advanced techniques such as continuous flow reactors to enhance reaction efficiency and product consistency .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C11H20N4O

Molekulargewicht

224.30 g/mol

IUPAC-Name

3-(3,5-dimethylpyrazol-1-yl)-2-(propan-2-ylamino)propanamide

InChI

InChI=1S/C11H20N4O/c1-7(2)13-10(11(12)16)6-15-9(4)5-8(3)14-15/h5,7,10,13H,6H2,1-4H3,(H2,12,16)

InChI-Schlüssel

LGZLZUNQMDQUQT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1CC(C(=O)N)NC(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.